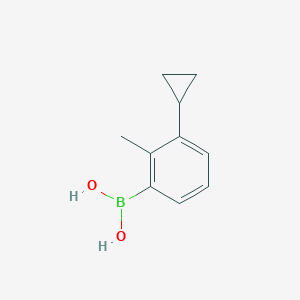

3-Cyclopropyl-2-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .

Synthesis Analysis

The synthesis of organoboron compounds like 3-Cyclopropyl-2-methylphenylboronic acid often involves processes such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of such compounds .Chemical Reactions Analysis

Organoboron compounds are known to participate in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation .Applications De Recherche Scientifique

Rhodium-Catalyzed Annulation Reactions

A study by Miura and Murakami (2005) explored a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, which is similar in structure to 3-Cyclopropyl-2-methylphenylboronic acid. This reaction produces substituted indenones or indanones and even benzotropone through intramolecular nucleophilic addition, demonstrating the utility of such boronic acids in complex organic syntheses (Miura & Murakami, 2005).

N-Heterocyclic Carbene-facilitated Condensation

Zhang et al. (2013) reported the synthesis of a boroxine compound from 3-methylphenylboronic acid using N-heterocyclic carbene, showcasing a novel carbene-facilitated condensation method. This reveals another potential application of similar boronic acids in forming complex boron-containing compounds (Zhang et al., 2013).

Suzuki Reactions with Aryl or Heteroaryl Coupling

Duncton and Singh (2013) synthesized trans-2-(trifluoromethyl)cyclopropylboronic acid and demonstrated its use in Suzuki reactions with various aryl or heteroaryl partners. This indicates the potential of 3-Cyclopropyl-2-methylphenylboronic acid in facilitating Suzuki coupling reactions, a cornerstone in organic chemistry (Duncton & Singh, 2013).

Cyclopropanation of Alkenylboronic Esters

Fontani et al. (1991) discussed the preparation of cyclopropylboronic acid esters through cycloaddition of carbenes to 1-alkenylboronic acid esters. This application highlights the role of boronic acids like 3-Cyclopropyl-2-methylphenylboronic acid in synthesizing cyclopropylboronic esters, which are valuable in various chemical syntheses (Fontani et al., 1991).

Use in Chiral Auxiliary and Protecting Group

Luithle and Pietruszka (2000) utilized a boronic acid derivative as a chiral auxiliary in cyclopropanation of alkenylboronic esters. This illustrates the potential of 3-Cyclopropyl-2-methylphenylboronic acid in asymmetric synthesis and as a protecting group for boronic acids (Luithle & Pietruszka, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

(3-cyclopropyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASQHNXISRQFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2-methylphenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

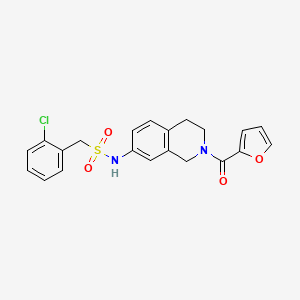

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

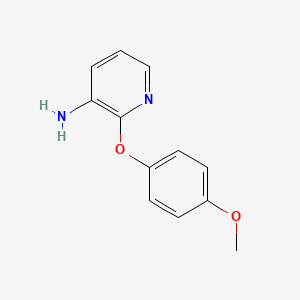

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

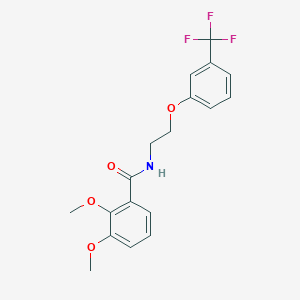

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)